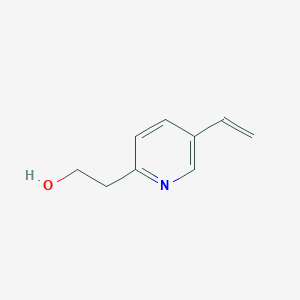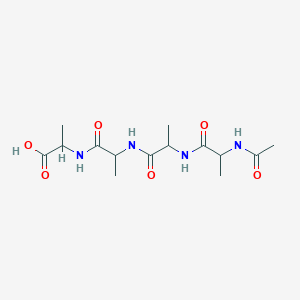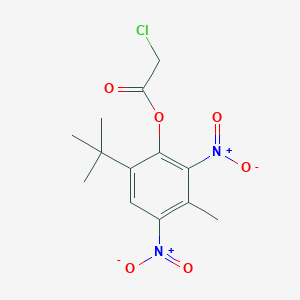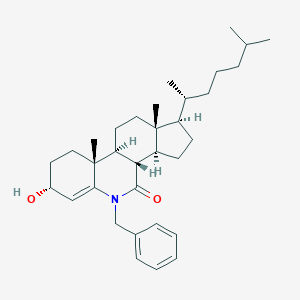
6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- is a steroid compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of cholesterol, and it has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- has shown potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been studied as a potential inhibitor of cholesterol biosynthesis, which could have implications for the treatment of hypercholesterolemia and other related disorders. Additionally, it has been investigated for its potential as a modulator of steroid hormone receptors, which could have implications for the treatment of hormone-related cancers.
Wirkmechanismus
The mechanism of action of 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- is not fully understood, but it is believed to act as a competitive inhibitor of the enzyme HMG-CoA reductase, which is involved in cholesterol biosynthesis. It may also act as a modulator of steroid hormone receptors, although further research is needed to confirm this.
Biochemische Und Physiologische Effekte
Studies have shown that 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- can decrease cholesterol biosynthesis in cells, indicating its potential as a therapeutic agent for hypercholesterolemia. It has also been shown to have anti-proliferative effects on cancer cells, suggesting its potential as a cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- is that it is relatively easy to synthesize in high yield and purity. Additionally, it has shown potential as a therapeutic agent for hypercholesterolemia and cancer, making it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which could hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy-. One potential direction is to further investigate its mechanism of action as a potential modulator of steroid hormone receptors. Another direction is to explore its potential as a therapeutic agent for hypercholesterolemia and other related disorders. Additionally, further studies could investigate its potential as a cancer treatment and its effects on other physiological processes. Overall, 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- is a promising compound with potential applications in scientific research.
Synthesemethoden
The synthesis of 6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- involves the conversion of cholesterol to the corresponding azide derivative, followed by reduction of the azide to the amine. The amine is then benzylated and oxidized to form the final product. This method has been optimized for high yield and purity, making it a reliable source of the compound for scientific research.
Eigenschaften
CAS-Nummer |
17373-01-2 |
|---|---|
Produktname |
6-Azacholest-4-en-7-one, 6-benzyl-3alpha-hydroxy- |
Molekularformel |
C33H49NO2 |
Molekulargewicht |
491.7 g/mol |
IUPAC-Name |
(1R,3aS,3bS,7R,9aR,9bS,11aR)-5-benzyl-7-hydroxy-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,7,8,9,9b,10,11-decahydro-1H-cyclopenta[i]phenanthridin-4-one |
InChI |
InChI=1S/C33H49NO2/c1-22(2)10-9-11-23(3)26-14-15-27-30-28(17-19-32(26,27)4)33(5)18-16-25(35)20-29(33)34(31(30)36)21-24-12-7-6-8-13-24/h6-8,12-13,20,22-23,25-28,30,35H,9-11,14-19,21H2,1-5H3/t23-,25-,26-,27+,28+,30+,32-,33-/m1/s1 |
InChI-Schlüssel |
DXKDDFITVPVSLD-LHZBWYBFSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)N(C4=C[C@@H](CC[C@]34C)O)CC5=CC=CC=C5)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)N(C4=CC(CCC34C)O)CC5=CC=CC=C5)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)N(C4=CC(CCC34C)O)CC5=CC=CC=C5)C |
Synonyme |
3α-Hydroxy-6-benzyl-6-azacholest-4-en-7-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



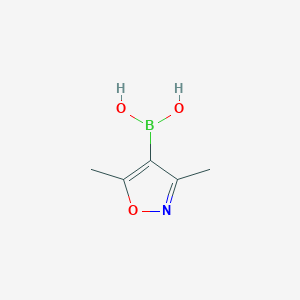
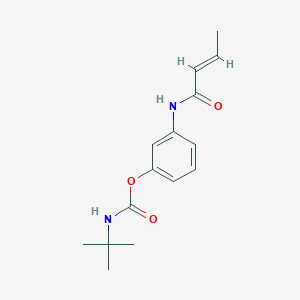
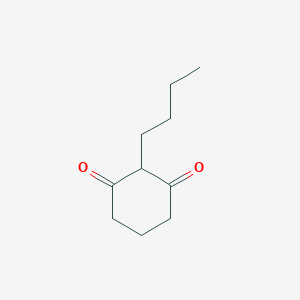
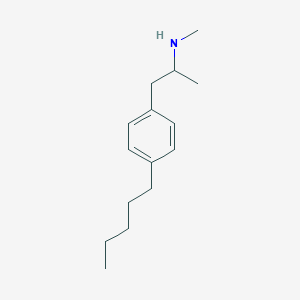
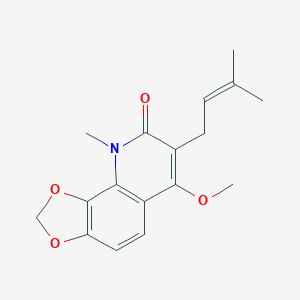
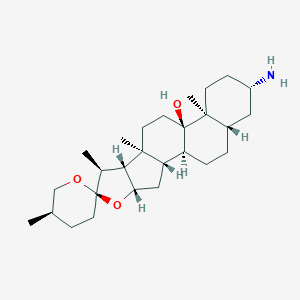
![4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B100720.png)
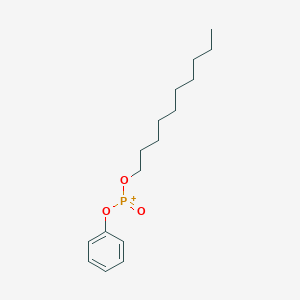
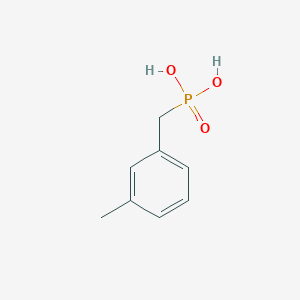
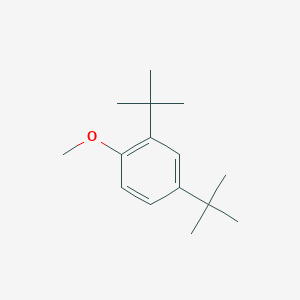
![N-[(3-Methylphenyl)methyl]propan-1-amine](/img/structure/B100725.png)
